5,6-Dimethoxy-2,3-dihydro-1$l^{6},2-benzothiazole-1,1,3-trione
Overview
Description
5,6-Dimethoxy-2,3-dihydro-1$l^{6},2-benzothiazole-1,1,3-trione is a chemical compound with the molecular formula C9H9NO5S. It is an important intermediate in the synthesis of drugs for the treatment of Alzheimer’s disease .
Synthesis Analysis
The compound has been synthesized by evaluating old methods and examining new ones . α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone and diverse nucleophiles containing piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole were reacted under Michael addition reaction condition and resulted in a variety of compounds with different stability .Molecular Structure Analysis
The molecular structure of the compound is supported by FT-IR, 1H, and 13C NMR spectroscopy as well as elemental analysis .Chemical Reactions Analysis
The possibility of retro-Michael reaction has been examined on the obtained products. The progress of this reaction depends on the stability of the synthesized 1-indanone derivatives . The results show compounds with aliphatic amines (piperidine, N-methyl piperazine, morpholine) have more appetency for participation in retro-Michael reaction vs compounds with aromatic amines (Imidazole, benzimidazole, pyrazole, except indole) .Physical And Chemical Properties Analysis
The compound is a pale yellow solid with a melting point of 97–99 °C . The FT-IR spectrum shows peaks at 3071 cm−1 (C–H aromatic), 2933 cm−1 (C–H aliphatic), 1685 cm−1 (C=O), 1593 cm−1 (C=C), 1309–1118 cm−1 (C–N), and 1036 cm−1 (C–O) .Scientific Research Applications
Synthesis of Bioactive Molecules
The compound 5,6-Dimethoxy-2,3-dihydro-1$l^{6},2-benzothiazole-1,1,3-trione can be used in the synthesis of bioactive molecules . For instance, 1-indanone derivatives, which are similar to this compound, have various biological activities and are used for therapy of diseases like Alzheimer’s and cancer .
Pharmaceutical Intermediates
This compound can also be used as a pharmaceutical intermediate . One of the 1-indanone analogs, Donepezil hydrochloride, which was approved by the US FDA, is used for the treatment of mild to medium Alzheimer’s disease .
Olefinic Polymerization Catalysts
1-Indanone derivatives, which include 5,6-Dimethoxy-2,3-dihydro-1$l^{6},2-benzothiazole-1,1,3-trione, can be used as olefinic polymerization catalysts .
Michael Addition Reaction
The compound can participate in the Michael addition reaction . This reaction is a suitable approach for the preparation of pharmaceutical derivatives .
Synthesis of Natural Products
1,2,3,4-Tetrahydroisoquinoline carboxylic acids, which can be synthesized from this compound, are important building blocks for the synthesis of natural products .
Synthesis of Synthetic Pharmaceuticals
The compound can also be used in the synthesis of synthetic pharmaceuticals .
properties
IUPAC Name |
5,6-dimethoxy-1,1-dioxo-1,2-benzothiazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5S/c1-14-6-3-5-8(4-7(6)15-2)16(12,13)10-9(5)11/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIQIOALWGAJCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NS2(=O)=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801196814 | |
Record name | 1,2-Benzisothiazol-3(2H)-one, 5,6-dimethoxy-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801196814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethoxy-2,3-dihydro-1$l^{6},2-benzothiazole-1,1,3-trione | |
CAS RN |
60987-22-6 | |
Record name | 1,2-Benzisothiazol-3(2H)-one, 5,6-dimethoxy-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60987-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzisothiazol-3(2H)-one, 5,6-dimethoxy-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801196814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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